N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that combines a dimethylamino group, a hydroxyethoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-(dimethylamino)phenyl isocyanate and 2-(2-hydroxyethoxy)ethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide include:
- 4-(dimethylamino)phenyldiphenylphosphine
- 2-benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone
- 4-(dimethylamino)phenyl isocyanate
Uniqueness
What sets N’-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)14-7-5-13(6-8-14)20-18(24)17(23)19-12-15(25-10-9-22)16-4-3-11-26-16/h3-8,11,15,22H,9-10,12H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQORIUUVSCTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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